molecular formula C17H23N3O4 B2560544 N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899754-96-2

N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2560544
CAS No.: 899754-96-2
M. Wt: 333.388
InChI Key: HKMKXOTVUTYEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine carboxamide core, a structure of significant interest in modern medicinal chemistry. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . The tert-butyl and 3-nitrobenzoyl substituents on the carboxamide nitrogen are key functional groups that can be leveraged to fine-tune the molecule's properties, such as its steric profile, electronic distribution, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is intended for research applications as a key synthetic intermediate or a building block in the discovery and development of novel bioactive molecules. Piperidine carboxamides, as a chemical class, have demonstrated potent and selective biological activity in high-throughput phenotypic screens. For instance, related piperidine carboxamide analogs have been identified as inhibitors of specific parasitic protease targets, showing low nanomolar efficacy in cellular assays and demonstrating oral efficacy in animal models of infection . Furthermore, piperidine-1-carboxamide derivatives have been explored as modulators of various biological targets, including the development of novel analgesics targeting opioid receptors . Researchers can utilize this specific compound to explore new chemical space in programs aimed at infectious diseases, central nervous system (CNS) disorders, or other therapeutic areas. Handling of this compound should be conducted by qualified researchers in accordance with all applicable laboratory safety guidelines. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-tert-butyl-N-(3-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-10-5-4-6-11-18)15(21)13-8-7-9-14(12-13)20(23)24/h7-9,12H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMKXOTVUTYEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine core is synthesized through cyclization reactions using appropriate precursors.
  • Introduction of the Nitrobenzoyl Group : This is accomplished via acylation with a nitrobenzoyl chloride derivative.
  • Tert-butyl Group Attachment : The tert-butyl group is introduced through a suitable alkylation reaction.

This synthetic pathway allows for the production of the compound in a controlled manner, ensuring high purity and yield.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines:

  • Cell Line Sensitivity : In vitro assays showed that the compound has a dose-dependent cytotoxic effect on prostate cancer cell lines (PC-3 and DU145). For instance, IC50 values were recorded at 40.1 μg/mL for PC-3 cells after 24 hours, decreasing to 26.43 μg/mL after 72 hours, indicating enhanced potency over time .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by causing chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression:

  • Inhibition of Topoisomerase I : Similar compounds have been shown to target DNA-Topo I complexes, blocking replication and promoting cell death .
  • Impact on STAT3 Pathway : Some derivatives have been observed to inhibit phosphorylation of STAT3, a key regulator in many cancer types, thereby preventing its activation and subsequent transcriptional activity associated with tumor growth .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Prostate Cancer Cells : A detailed examination revealed that treatment with this compound resulted in significant apoptosis in PC-3 cells compared to DU145 cells, suggesting varying sensitivity among different cell types .
  • Mechanistic Studies : Investigations into the molecular interactions indicated that the compound binds effectively within enzyme active sites, disrupting normal function and leading to enhanced cytotoxicity .

Research Findings Summary Table

StudyCell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72hMechanism
PC-340.127.0526.43Apoptosis induction
DU14598.1462.541.85Apoptosis induction

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in their substituents on the piperidine-carboxamide scaffold. Key comparisons include:

Compound Name R1 (N-substituent) R2 (Aromatic substituent) Key Functional Groups Biological Relevance
Target Compound tert-butyl 3-nitrobenzoyl Nitro, tert-butyl Potential enzyme inhibition
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) 4-iodophenyl 4-chloro-2-oxo-benzodiazolyl Chloro, iodo, oxo 8-Oxo inhibitor
4-(4-Bromo-1H-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (41) 4-iodophenyl 4-bromo-benzodiazolyl Bromo, iodo Selective inhibitor
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (6) 4-fluorophenyl 2-aminoethyl Fluoro, aminoethyl TAAR1 agonist candidate
PF3845 3-trifluoromethylpyridin-2-yloxy pyridin-3-yl Trifluoromethyl, pyridyl Enzyme modulation

Key Observations :

  • Solubility: Aminoethyl-substituted derivatives (e.g., compound 6) exhibit enhanced water solubility due to protonatable amines, whereas the tert-butyl and nitro groups in the target compound may reduce solubility .
  • Metabolic Stability : The tert-butyl group likely improves metabolic stability compared to halogenated or heteroaromatic analogs, which are prone to oxidative dehalogenation or ring-opening reactions .

Pharmacological Implications

  • Target Compound : The nitro group may enhance interactions with electron-rich enzyme active sites, making it a candidate for nitroreductase-targeted therapies. However, nitro groups can also confer toxicity risks .
  • Halogenated Analogs : Compounds like 25 and 41 exhibit selectivity for 8-oxo inhibition, likely due to halogen-mediated hydrophobic interactions .
  • Aminoethyl Derivatives: These show promise as TAAR1 agonists, with fluorine substituents fine-tuning receptor affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 3-nitrobenzoyl derivatives with tert-butyl-protected piperidine intermediates. For example, tert-butyl carbamate-protected piperidine derivatives can undergo nucleophilic substitution or coupling reactions with nitrobenzoyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base . Key factors influencing yield include solvent polarity (e.g., DCM vs. THF), temperature control (0–20°C to minimize side reactions), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and nitrobenzoyl moiety (aromatic protons at δ 7.5–8.5 ppm). Coupling patterns in the piperidine ring (e.g., axial/equatorial protons) help verify stereochemistry .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by HPLC) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, particularly for confirming stereochemistry and hydrogen-bonding interactions in solid-state forms .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : The nitro group serves as a reducible pharmacophore, enabling studies on prodrug activation or interactions with nitroreductases. Researchers evaluate its bioactivity through:

  • Enzyme Inhibition Assays : Testing against targets like CGRP receptors (similar to MK-0974, a migraine therapeutic candidate) .
  • Structure-Activity Relationship (SAR) Studies : Modifying the nitro position (e.g., 3-nitro vs. 4-nitro analogs) to assess binding affinity changes .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions during exothermic steps (e.g., nitro group reduction) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in nitro reduction or coupling reactions.
  • Protection-Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection minimizes racemization during piperidine ring functionalization .

Q. How should researchers address contradictions in reported reactivity of the nitro group across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Reaction Conditions : Nitro group reduction (e.g., H2_2/Pd-C vs. Zn/HCl) yields different products (amine vs. hydroxylamine intermediates). Validate protocols using controlled atmospheres (inert gas for air-sensitive steps) .
  • Analytical Validation : Cross-check results via multiple techniques (e.g., LCMS for intermediate tracking, XPS for oxidation state analysis).

Q. What computational and experimental approaches are used to resolve electron density ambiguities in crystallographic data?

  • Methodological Answer :

  • SHELX Refinement : Iterative refinement with SHELXL adjusts thermal parameters and occupancy rates for disordered atoms. Twinning or high-resolution data may require using the TWIN/BASF commands .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate crystallographic models .

Q. What strategies are effective in designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Nitro Group Replacement : Substitute with bioisosteres (e.g., cyano or trifluoromethyl groups) to enhance metabolic stability .
  • LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl or carboxylate) on the piperidine ring to improve aqueous solubility without compromising target binding .

Key Citations

  • Synthesis and characterization:
  • Pharmacological mechanisms:
  • Crystallography:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.